(4-Fluorophenyl)(3-nitrophenyl)methanol
Description
(4-Fluorophenyl)(3-nitrophenyl)methanol is a chiral secondary alcohol characterized by two distinct aryl substituents: a 4-fluorophenyl group and a 3-nitrophenyl group. This compound is synthesized via asymmetric transfer hydrogenation (ATH) of the corresponding ketone, (4-fluorophenyl)(3-nitrophenyl)methanone, using heterogeneous catalysts like graphene-supported Ru(II) complexes. The reaction typically achieves high enantiomeric excess (ee) and turnover numbers (TON), reflecting its utility in enantioselective synthesis . The nitro group introduces electron-withdrawing effects, while the fluorine atom modulates steric and electronic properties, making this compound a versatile intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(4-fluorophenyl)-(3-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQIQYJTIGQKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(3-nitrophenyl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 3-nitrobenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (4-Fluorophenyl)(3-nitrophenyl)ketone.
Reduction: Formation of (4-Fluorophenyl)(3-aminophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl)(3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of both fluorine and nitro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Catalytic Performance
The table below compares (4-fluorophenyl)(3-nitrophenyl)methanol with structurally related alcohols in terms of catalytic synthesis and enantioselectivity:
Key Observations :
- Nitro vs. Phenyl Groups: The 3-nitrophenyl substituent in (S)-1-(3-nitrophenyl)ethan-1-ol enhances both yield (97%) and enantioselectivity (99% ee) compared to (4-fluorophenyl)(phenyl)methanol (89% yield, 93% ee). This is attributed to the nitro group’s electron-withdrawing nature, which polarizes the carbonyl group in the precursor ketone, facilitating reduction .
Key Observations :
- The 3-nitrophenyl group exhibits significantly higher inhibition (13.71%) compared to 4-fluorophenyl (1.93%), likely due to nitro’s stronger electron-withdrawing and resonance effects, which enhance binding to active sites in biological targets .
Physicochemical Properties
- However, the fluorine atom may mitigate this by introducing hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
